2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile
Overview
Description
2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile is a chemical compound that belongs to the imidazole family. Imidazoles are heterocyclic compounds containing nitrogen atoms at positions 1 and 3 of a five-membered ring. This particular compound is characterized by the presence of an ethyl group at the 1-position and a nitrile group at the 2-position of the imidazole ring. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile typically involves the cyclization of amido-nitriles. One common method is the nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can include a variety of functional groups such as arylhalides, aromatic, and saturated heterocycles .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This involves the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but generally involve controlled temperatures and pressures to optimize yield and selectivity.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds.
Scientific Research Applications
2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile involves its interaction with various molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
1-Methylimidazole: Similar structure but with a methyl group instead of an ethyl group.
2-Methylimidazole: Similar structure but with a methyl group at the 2-position.
Benzimidazole: Contains a fused benzene ring, making it more rigid and planar.
Uniqueness
2-(1-Ethyl-1H-imidazol-2-yl)acetonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the ethyl group at the 1-position and the nitrile group at the 2-position allows for unique interactions with molecular targets, making it valuable for various applications .
Properties
IUPAC Name |
2-(1-ethylimidazol-2-yl)acetonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9N3/c1-2-10-6-5-9-7(10)3-4-8/h5-6H,2-3H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDTYEUBXAVXINI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1CC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63928-03-0 | |
Record name | 2-(1-ethyl-1H-imidazol-2-yl)acetonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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